2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide
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Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with an octylacetamide group, enhancing its lipophilicity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent. One common method includes the activation of the carboxylic acid with N,N’-carbonyldiimidazole, followed by the reaction with octylamine to form the desired amide . The reaction is usually carried out under mild conditions to prevent decomposition of the sensitive chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield dihydro derivatives.
Substitution: The hydroxyl group at the 7-position can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects. The octylacetamide group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide
- ETHYL (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
Uniqueness
Compared to similar compounds, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide is unique due to its enhanced lipophilicity and potential for higher biological activity. The presence of the octylacetamide group distinguishes it from other coumarin derivatives, providing it with unique properties and applications .
Properties
Molecular Formula |
C20H27NO4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-octylacetamide |
InChI |
InChI=1S/C20H27NO4/c1-3-4-5-6-7-8-11-21-19(22)14-24-16-9-10-17-15(2)12-20(23)25-18(17)13-16/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,21,22) |
InChI Key |
WUWNJMQXXZLYKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
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